molecular formula C21H23N3O5S B2697264 3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-07-0

3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2697264
CAS No.: 941928-07-0
M. Wt: 429.49
InChI Key: ATYCWLJUUNLHOB-UHFFFAOYSA-N
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Description

3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiroimidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a spiro ring system and a sulfonyl group, contributes to its distinctive chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method is the Bucherer–Bergs reaction, which is used to prepare spiroimidazolidine-2,4-diones from methylcyclohexanones . The target compound can be synthesized by reacting arylsulfonyl chlorides with the corresponding spiroimidazolidine-2,4-diones . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. Purification techniques such as recrystallization and chromatography are commonly employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new sulfonyl derivatives .

Scientific Research Applications

3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to its ability to enhance insulin secretion and improve glucose uptake in cells . The compound may also inhibit certain enzymes involved in glucose metabolism, thereby reducing blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural features, such as the benzyl and methoxyphenyl groups, which contribute to its distinct chemical properties and biological activities. These structural differences can result in variations in potency, selectivity, and overall efficacy compared to similar compounds .

Properties

IUPAC Name

3-benzyl-8-(4-methoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-29-17-7-9-18(10-8-17)30(27,28)23-13-11-21(12-14-23)19(25)24(20(26)22-21)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYCWLJUUNLHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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